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Introduction
Pre-cursor messenger RNA (pre-mRNA) splicing is a fundamental process in eukaryotic gene

expression, carried out by a large ribonucleoprotein complex known as the spliceosome. This

intricate machinery removes non-coding introns and ligates coding exons to produce mature

messenger RNA (mRNA) ready for translation. The spliceosome is a dynamic complex

composed of five small nuclear RNAs (snRNAs) and numerous proteins. Its assembly and

catalytic activity are critical for generating proteomic diversity through alternative splicing.

Dysregulation of splicing is a hallmark of various diseases, including cancer. Mutations in core

splicing factors are frequently observed in hematological malignancies and solid tumors. This

has made the spliceosome an attractive target for therapeutic intervention. FR-900137 and its

derivatives (e.g., Pladienolide B, E7107, H3B-8800) are potent anti-tumor natural products that

function as splicing inhibitors. They specifically target the SF3b complex, a critical component

of the U2 small nuclear ribonucleoprotein (snRNP), thereby stalling spliceosome assembly and

inducing cancer cell death.

These application notes provide a comprehensive guide to the experimental design for

investigating the effects of FR-900137. Detailed protocols for key cellular and biochemical

assays are provided to enable researchers to characterize its mechanism of action and

evaluate its therapeutic potential.
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Mechanism of Action: Targeting the SF3b Complex
FR-900137 and its analogs bind to the SF3B1 subunit of the SF3b complex. This complex is

essential for recognizing the branch point adenosine (BPA) within the intron, a crucial step for

the initiation of the splicing reaction. By occupying the BPA-binding pocket, FR-900137
competitively inhibits the binding of the pre-mRNA substrate. This interference prevents the

stable formation of the pre-catalytic spliceosome (Complex A) and stalls the assembly process,

leading to a global disruption of splicing, intron retention, and exon skipping. The accumulation

of mis-spliced mRNA transcripts triggers downstream cellular stress pathways, ultimately

leading to cell cycle arrest and apoptosis.
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Caption: FR-900137 inhibits spliceosome assembly.
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Data Presentation: Quantitative Effects of SF3b
Inhibitors
The following tables summarize the cytotoxic and splicing modulation effects of FR-900137-

related compounds. Due to limited publicly available data for FR-900137, representative data

from Pladienolide B and H3B-8800 are included to illustrate typical potency and effects.

Table 1: Cytotoxicity (IC50) of SF3b Inhibitors in Cancer Cell Lines

Compound Cell Line
Cancer
Type

IC50 (nM) Assay Reference

Pladienolide

B
HEL

Erythroleuke

mia
1.5 Trypan Blue [1]

Pladienolide

B
K562

Erythroleuke

mia
25 Trypan Blue [1]

Pladienolide

B
MKN-1

Gastric

Cancer
0.6 MTT Assay [2]

Pladienolide

B
MKN-7

Gastric

Cancer
4.0 MTT Assay [2]

Pladienolide

B
NUGC-3

Gastric

Cancer
1.0 MTT Assay [2]

Pladienolide

B
NUGC-4

Gastric

Cancer
1.1 MTT Assay [2]

H3B-8800
K562 (SF3B1

WT)
CML >25 Cell Viability [3]

H3B-8800
K562 (SF3B1

K700E)

CML

(Engineered)
~50 Cell Viability [3][4]

H3B-8800

HNT-34

(SF3B1

K700E)

AML Not specified
In vivo

efficacy
[4]
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Note: IC50 values can vary based on the assay method, cell line origin, and incubation time.

Table 2: Examples of Gene-Specific Splicing Alterations Induced by SF3b Inhibitors

Gene Target Splicing Event Effect Method Reference

Dystrophin (Exon

45)
Exon Skipping

~80% of

transcripts show

exon 45 deletion

with specific AOs

RT-PCR [5]

MBD4, MAP3K7
Canonical &

Aberrant Splicing

Dose-dependent

modulation of

mature and pre-

mRNA levels

TLDA [4]

DNAJB1
Unspliced

Transcript

Increased levels

of unspliced pre-

mRNA

qPCR [1]

Multiple Genes Intron Retention

Global increase

in intron retention

events

RNA-Seq [6]

Experimental Workflow Overview
A typical experimental workflow to characterize FR-900137 involves a multi-faceted approach,

starting from basic cytotoxicity assessment to in-depth transcriptomic analysis, and finally,

validation at the protein level.
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Caption: Overall experimental workflow for FR-900137 analysis.

Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT-Based)
This protocol determines the concentration of FR-900137 that inhibits cell growth by 50%

(IC50).

Materials:
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Cancer cell lines of interest

FR-900137 stock solution (in DMSO)

Complete cell culture medium

96-well clear flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (cell culture grade)

Phosphate-buffered saline (PBS)

Multichannel pipette

Microplate reader (570 nm absorbance)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for

attachment.

Compound Treatment: Prepare serial dilutions of FR-900137 in culture medium from the

DMSO stock. The final DMSO concentration in all wells should be consistent and non-toxic

(e.g., <0.1%).

Remove the medium and add 100 µL of medium containing the different concentrations of

FR-900137 to the respective wells. Include a vehicle control (medium with DMSO only) and

a blank control (medium only).

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

MTT Addition: After incubation, add 10 µL of MTT solution to each well.
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Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan

crystals.

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the viability against the log of the FR-900137 concentration and use

non-linear regression to determine the IC50 value.

Protocol 2: In Vitro Splicing Assay
This assay directly measures the inhibitory effect of FR-900137 on the splicing machinery using

nuclear extracts and a pre-mRNA substrate.

Materials:

HeLa nuclear extract

Radiolabeled (³²P-UTP) pre-mRNA substrate (e.g., MINX or adenovirus major late)

FR-900137

Splicing reaction buffer components (ATP, MgCl₂, KCl, DTT, Creatine Phosphate)

Proteinase K

Urea-polyacrylamide gels (e.g., 6-8%)

TBE buffer

Formamide loading dye

Phosphorimager system

Procedure:
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Reaction Assembly: On ice, assemble splicing reactions in a final volume of 25 µL. A typical

reaction contains ~40-50% nuclear extract, 1 mM ATP, 3 mM MgCl₂, and other buffer

components.

Inhibitor Addition: Add FR-900137 (dissolved in DMSO) to the desired final concentration.

Include a DMSO-only control. Pre-incubate the extract with the inhibitor for 10-15 minutes on

ice.

Initiate Splicing: Add ~10-20 fmol of ³²P-labeled pre-mRNA substrate to each reaction to

start.

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 30-90 minutes).

RNA Extraction: Stop the reaction by adding Proteinase K solution and incubate at 37°C for

15-30 minutes. Perform phenol:chloroform extraction followed by ethanol precipitation to

isolate the RNA.

Gel Electrophoresis: Resuspend the RNA pellet in formamide loading dye, denature at 95°C

for 5 minutes, and load onto a denaturing urea-polyacrylamide gel.

Visualization: Run the gel until the dye front reaches the bottom. Dry the gel and expose it to

a phosphor screen.

Analysis: Visualize and quantify the bands corresponding to pre-mRNA, mRNA, and splicing

intermediates using a phosphorimager. Calculate splicing efficiency as the ratio of mRNA to

the total of mRNA and pre-mRNA.

Protocol 3: RNA-Sequencing and Analysis
RNA-Seq provides a global, unbiased view of splicing alterations induced by FR-900137.

Procedure:

Cell Treatment & RNA Extraction: Treat cells with FR-900137 at a relevant concentration

(e.g., near the IC50) and for a specific duration (e.g., 24 hours). Include vehicle-treated

controls. Harvest cells and extract total RNA using a high-quality RNA isolation kit. Ensure

high RNA integrity (RIN > 8.0).
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Library Preparation: Prepare sequencing libraries from 100-1000 ng of total RNA. This

typically involves rRNA depletion, RNA fragmentation, reverse transcription to cDNA, adapter

ligation, and PCR amplification.

Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina

NovaSeq) to generate paired-end reads (e.g., 2x150 bp).

Bioinformatic Analysis:

Quality Control: Use tools like FastQC to assess raw read quality.

Alignment: Align reads to a reference genome (e.g., hg38) using a splice-aware aligner

like STAR.

Differential Splicing Analysis: Use specialized software (e.g., rMATS, MAJIQ, LeafCutter)

to identify and quantify alternative splicing events (exon skipping, intron retention,

alternative 3'/5' splice sites) between FR-900137-treated and control samples.

Visualization: Use tools like Sashimi plots to visualize splicing patterns for specific genes

of interest.
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Caption: Bioinformatic workflow for RNA-Seq analysis.

Protocol 4: Western Blot Analysis
Western blotting is used to validate the downstream consequences of splicing inhibition at the

protein level. For example, to confirm the downregulation of a protein whose transcript is

aberrantly spliced.

Materials:

Treated and control cell pellets
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RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer and system (wet or semi-dry)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (specific to target proteins and a loading control like GAPDH or ß-actin)

HRP-conjugated secondary antibodies

TBST (Tris-buffered saline with 0.1% Tween-20)

ECL chemiluminescent substrate

Imaging system (e.g., CCD camera-based imager)

Procedure:

Lysate Preparation: Lyse cell pellets in ice-cold RIPA buffer.[7]

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample

buffer and boil at 95°C for 5 minutes.

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel

and run to separate proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8364925/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in

blocking buffer) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal

using an imaging system.

Analysis: Quantify band intensities and normalize the target protein signal to the loading

control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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